1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[111]pentane is an organic compound belonging to the bicyclic compound class, known for its unique structural properties that stem from the bicyclo[111]pentane core Its molecular formula is C11H19Cl, indicating it comprises 11 carbon atoms, 19 hydrogen atoms, and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane typically involves multi-step organic synthesis processes:
Formation of Bicyclo[1.1.1]pentane Core: : The initial step often involves the formation of the bicyclo[1.1.1]pentane core, which can be synthesized from common organic starting materials through ring-closing metathesis or other cyclization reactions.
Functional Group Modifications: : Subsequently, the introduction of the chloromethyl and 3-methylbutyl groups is achieved through substitution reactions. Chloromethylation can be performed using formaldehyde and hydrochloric acid or chloromethyl ether, under controlled conditions. The 3-methylbutyl group can be added through alkylation reactions using suitable reagents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to introduce functional groups or to modify existing ones.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to remove chlorine or other substituents.
Substitution: : Nucleophilic substitution reactions (e.g., SN2 reactions) using reagents like sodium azide or potassium thiocyanate can replace the chlorine atom with other functional groups.
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, potassium thiocyanate.
Major Products: The reactions typically yield products such as alcohols, azides, and thiocyanates, depending on the nature of the reagent and reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane serves as a building block for the synthesis of more complex molecules, owing to its unique bicyclic structure and reactivity.
Biology: In biological research, this compound can be used to study the effects of bicyclic compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Medically, derivatives of this compound may be explored for their therapeutic potential, such as antiviral or anticancer agents.
Industry: In industrial applications, it can be utilized in the development of new materials or as an intermediate in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane exerts its effects involves interactions at the molecular level. The chloromethyl group enables it to participate in nucleophilic substitution reactions, while the bicyclic structure contributes to its stability and reactivity. Its molecular targets and pathways may include enzymatic interactions or binding to specific receptors, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds:
Bicyclo[1.1.1]pentane: : The parent compound, without any functional groups.
1-(Chloromethyl)bicyclo[1.1.1]pentane: : Similar structure with the chloromethyl group but lacking the 3-methylbutyl substituent.
3-(3-methylbutyl)bicyclo[1.1.1]pentane: : Similar structure with the 3-methylbutyl group but lacking the chloromethyl substituent.
Uniqueness: 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[11
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Properties
IUPAC Name |
1-(chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl/c1-9(2)3-4-10-5-11(6-10,7-10)8-12/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUGGEDWVSEKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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